4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-dichloroaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents such as sodium borohydride.
Scientific Research Applications
4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The pathways involved may include oxidative stress responses and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol include:
2,4-dichlorophenol: A precursor in the synthesis of herbicides and wood preservatives.
3,4-dichloroaniline: Used in the synthesis of dyes and pigments.
4-chloro-2-hydroxybenzaldehyde: A starting material for various organic syntheses.
Properties
IUPAC Name |
4-chloro-2-[(3,4-dichlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJBOGHAGUOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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